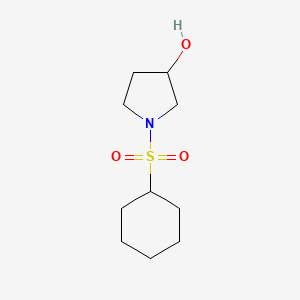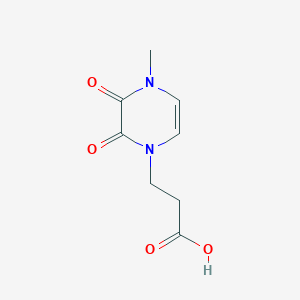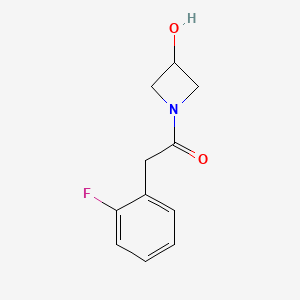![molecular formula C16H13NO3S B6497963 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 946264-71-7](/img/structure/B6497963.png)
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate, also known as 5-MPC, is a synthetic compound that has been studied for its potential medical applications. 5-MPC is a member of the thiophene-2-carboxylate family, which is a group of compounds that are known for their anti-inflammatory and anti-cancer properties. 5-MPC has been studied for its anti-inflammatory, anti-cancer, and antioxidative activities, as well as its potential to act as a drug delivery agent.
科学研究应用
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has been studied for its potential medical applications. It has been shown to have anti-inflammatory and anti-cancer properties, as well as antioxidative activities. In addition, this compound has been studied for its potential as a drug delivery agent. It has been used to deliver drugs to target cells, as well as to enhance the efficacy of existing drugs. This compound has also been studied for its potential to treat diseases such as cancer, diabetes, and Alzheimer’s disease.
作用机制
The exact mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is not yet fully understood. However, it is believed that this compound is able to act as an antioxidant, which helps to reduce oxidative stress in cells and tissues. This compound is also believed to act as an anti-inflammatory agent, which helps to reduce inflammation in the body. In addition, this compound is believed to inhibit the growth of cancer cells by targeting specific proteins and pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. In addition, this compound has been shown to inhibit the growth of cancer cells and to reduce the side effects of chemotherapy. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be scaled up for industrial production. In addition, this compound has been shown to have a number of beneficial effects, such as anti-inflammatory and anti-cancer properties. However, this compound also has some limitations. For example, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to study its effects in detail.
未来方向
There are a number of potential future directions for [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate research. One potential direction is to further study its mechanism of action in order to better understand its effects on the body. In addition, further research could be done to explore the potential of this compound as a drug delivery agent. Finally, further research could be done to explore the potential of this compound to treat diseases such as cancer, diabetes, and Alzheimer’s disease.
合成方法
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is synthesized through a multi-step process that involves the use of organic compounds such as 2-chlorobenzaldehyde, thiophene-2-carboxylic acid, and 4-methylbenzaldehyde. The synthesis process begins with the reaction of 2-chlorobenzaldehyde and thiophene-2-carboxylic acid to form a thiophene-2-carboxylic acid chloro-methyl ester. This ester is then reacted with 4-methylbenzaldehyde to form 5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate. This synthesis method is relatively simple and can be easily scaled up for industrial production.
属性
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-11-4-6-12(7-5-11)14-9-13(17-20-14)10-19-16(18)15-3-2-8-21-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPOIAPNOBPUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497880.png)

![1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B6497885.png)


![(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6497899.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)
![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497921.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)


![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B6497964.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)